1H-pyrrole-2,5-dicarboxylic Acid

Descripción

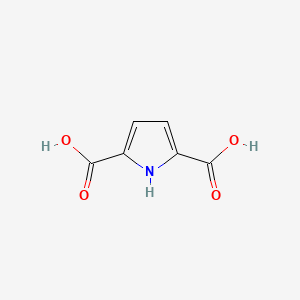

Structure

3D Structure

Propiedades

IUPAC Name |

1H-pyrrole-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-5(9)3-1-2-4(7-3)6(10)11/h1-2,7H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUIOEOHOOLSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474366 | |

| Record name | 1H-pyrrole-2,5-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-27-9 | |

| Record name | 1H-pyrrole-2,5-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Pyrrole 2,5 Dicarboxylic Acid and Its Derivatives

Classical and Contemporary Synthetic Routes to the Core Scaffold

The synthesis of 1H-pyrrole-2,5-dicarboxylic acid, a valuable heterocyclic compound, has been approached through various methodologies, ranging from classical oxidation and hydrolysis reactions to more contemporary catalytic methods. These routes often start from readily available pyrrole (B145914) precursors and aim for efficient and high-yielding preparation of the target dicarboxylic acid.

Oxidation of Pyrrole-2,5-dicarbaldehyde Precursors

A common and direct method for preparing this compound involves the oxidation of 1H-pyrrole-2,5-dicarbaldehyde. This transformation targets the two formyl groups at the 2 and 5 positions of the pyrrole ring, converting them into carboxylic acid functionalities. The reaction is a straightforward oxidation process, providing a direct route to the desired dicarboxylic acid.

Hydrolysis-Based Approaches from Ester Derivatives

Another prevalent strategy involves the hydrolysis of corresponding diester derivatives, such as diethyl or dimethyl pyrrole-2,5-dicarboxylate. researchgate.netmdpi.com This method is often the final step in a multi-step synthesis where the ester groups serve as protecting groups for the carboxylic acids. The hydrolysis is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of solvents like ethanol (B145695) and water, to yield the dicarboxylate salt, which is then neutralized to afford the final this compound. researchgate.netmdpi.com

For instance, diethyl pyrrole-2,5-dicarboxylate can be hydrolyzed by stirring with sodium hydroxide in ethanol at room temperature. mdpi.com Similarly, a five-step synthesis route for N-substituted pyrrole-2,5-dicarboxylic acids culminates in the saponification of the corresponding dimethyl pyrrole-2,5-dicarboxylates using sodium hydroxide in a tetrahydrofuran/water solvent system at elevated temperatures. researchgate.net

Iron-Catalyzed Synthesis from Pyrrole and Substituted Pyrroles

More recent advancements have introduced iron-catalyzed methods for the synthesis of pyrrole-2,5-dicarboxylic acid esters. researchgate.net These reactions offer a direct approach from simple pyrroles. One such method involves the reaction of pyrrole with carbon tetrachloride and an alcohol in the presence of an iron-containing catalyst to produce dialkyl 1H-pyrrole-2,5-dicarboxylates in high yields. researchgate.net This catalytic approach provides a more efficient and atom-economical alternative to some of the classical stoichiometric methods.

Multi-step Preparations and Overall Yield Optimization

The synthesis of this compound and its derivatives can also be achieved through multi-step sequences that allow for the introduction of various substituents. One reported multi-step synthesis of N-substituted pyrrole-2,5-dicarboxylic acids starting from pyrrole achieved total yields of up to 42%. researchgate.net This particular route involves five steps:

Protection of the pyrrole nitrogen with a Boc group.

Carboxylation at the 2 and 5 positions.

Deprotection of the nitrogen.

N-alkylation to introduce various substituents.

Saponification of the ester groups to yield the final dicarboxylic acid. researchgate.net

| Starting Material | Key Reagents/Conditions | Product | Overall Yield | Reference |

| Pyrrole | 1. Boc2O, DMAP; 2. n-BuLi, TMP, MeCOOCl; 3. TFA; 4. NaH, R-X; 5. NaOH | N-substituted 1H-pyrrole-2,5-dicarboxylic acids | up to 42% | researchgate.net |

| Pyrrole | CCl3COCl, then further steps | 1H-pyrrole-2-carboxylic acid derivatives | Not specified | orgsyn.org |

Derivatization Strategies of this compound

The presence of the nitrogen atom in the pyrrole ring offers a site for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.

N-Substitution Reactions and Functionalization

N-substitution of the pyrrole ring is a key strategy for modifying the properties of this compound. This is often achieved by reacting the pyrrole anion, generated by a strong base, with an electrophile. uobaghdad.edu.iq For instance, in a multi-step synthesis, after the formation of the pyrrole-2,5-dicarboxylate core, the pyrrole nitrogen can be deprotonated with sodium hydride and then reacted with various alkyl halides (R-X) to introduce different N-substituents. researchgate.net This allows for the incorporation of aliphatic saturated and unsaturated side-chains, as well as benzylic groups. researchgate.net The N-H of pyrrole is acidic and can be deprotonated by strong bases like sodium amide or potassium hydroxide to form the corresponding salt, which can then be alkylated or acylated. uobaghdad.edu.iq

| Pyrrole Derivative | Reagent | Product | Reference |

| Pyrrole | MeI / NH3 (liq.) | N-Methylpyrrole | uobaghdad.edu.iq |

| Pyrrole | CH3COCl | N-Acetylpyrrole | uobaghdad.edu.iq |

| Dimethyl pyrrole-2,5-dicarboxylate | NaH, R-X (e.g., alkyl halides) | Dimethyl N-substituted-pyrrole-2,5-dicarboxylates | researchgate.net |

Esterification and Amidation Reactions

The carboxylic acid groups of this compound and its analogs are readily converted to esters and amides, facilitating the exploration of structure-activity relationships.

Esterification: The synthesis of dialkyl 1H-pyrrole-2,5-dicarboxylates can be achieved in high yields through reactions with aliphatic alcohols in the presence of iron-containing catalysts. researchgate.net For instance, the reaction of 1H-pyrrole with carbon tetrachloride and methanol (B129727), catalyzed by iron compounds, provides a direct route to the corresponding dimethyl ester. researchgate.net Another approach involves the reaction of N-substituted pyrroles to produce a variety of ester derivatives. researchgate.net The esterification of halogenated pyrrole-2-carboxylic acids has also been reported, such as the conversion of 4,5-dibromopyrrole-2-carboxylic acid to its methyl ester using methanol and sulfuric acid. vlifesciences.com

Amidation: The formation of amides from pyrrole carboxylic acids is a common strategy for generating diverse compound libraries. acs.orgacs.org For example, N-substituted pyrrole-2,5-dicarboxylic acids can be coupled with various amines to yield the corresponding diamides. researchgate.net The synthesis of pyrrole α-sulfonamides has also been demonstrated, starting from 2-carboethoxy-3,4-dimethyl-1H-pyrrole, which is first chlorosulfonated and then reacted with amines. acs.org

Table 1: Examples of Esterification and Amidation Reactions

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1H-Pyrrole | CCl4, MeOH, Fe catalyst | Dimethyl 1H-pyrrole-2,5-dicarboxylate | Quantitative | researchgate.net |

| 4,5-Dibromopyrrole-2-carboxylic acid | MeOH, H2SO4 | Methyl 4,5-dibromopyrrole-2-carboxylate | - | vlifesciences.com |

| 2-Carboethoxy-3,4-dimethyl-1H-pyrrole | 1. Chlorosulfonic acid 2. Amines, CH2Cl2 | Pyrrole α-sulfonamides | 35-57% | acs.org |

| N-Substituted Pyrrole-2,5-dicarboxylic acids | Amines, Coupling agents | N,N'-Disubstituted pyrrole-2,5-dicarboxamides | - | researchgate.net |

Introduction of Halogen Substituents

The incorporation of halogen atoms onto the pyrrole ring can significantly influence the electronic properties and biological activity of the resulting compounds.

Practical methods for the synthesis of halogen-doped pyrrole building blocks have been developed. nih.gov For instance, the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with N-chlorosuccinimide can be challenging due to the formation of barely resolved products. nih.gov An alternative approach involves the use of 2-trichloroacetyl-5-methyl-1H-pyrrole, which can be chlorinated with N-chlorosuccinimide. nih.gov

Fluorination of the pyrrole ring can be achieved using electrophilic fluorinating agents. For example, the treatment of ethyl 5-methyl-1H-pyrrole-2-carboxylate with Selectfluor at 0°C in acetonitrile (B52724) and acetic acid yields the corresponding 4-fluoro derivative. nih.govacs.org Subsequent hydrolysis of the ester provides 4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid. nih.govacs.org Bromination of pyrrole-2-carboxylic acid can be carried out using bromine in acetic acid to yield 4,5-dibromopyrrole-2-carboxylic acid. vlifesciences.com

Table 2: Halogenation of Pyrrole Carboxylic Acid Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Selectfluor, MeCN, AcOH, 0°C | Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | nih.govacs.org |

| 2-Trichloroacetyl-5-methyl-1H-pyrrole | N-chlorosuccinimide, CH2Cl2 | 4-Chloro-2-trichloroacetyl-5-methyl-1H-pyrrole | nih.gov |

| Pyrrole-2-carboxylic acid | Br2, AcOH | 4,5-Dibromopyrrole-2-carboxylic acid | vlifesciences.com |

Formation of Amidrazone-Derived Pyrrole-2,5-dione Derivatives

A notable class of derivatives is the amidrazone-derived pyrrole-2,5-diones. These compounds are synthesized through the reaction of N³-substituted amidrazones with 2,3-dimethylmaleic anhydride. mdpi.com This reaction proceeds efficiently in solvents like toluene (B28343) or chloroform (B151607) at their boiling points, yielding the desired 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives in good yields (75-95%). mdpi.com The reaction is highly specific, exclusively forming the pyrrole-2,5-dione derivatives regardless of the reaction conditions, which is a significant advantage of using 2,3-dimethylmaleic anhydride. mdpi.com

Table 3: Synthesis of Amidrazone-Derived Pyrrole-2,5-diones

| Amidrazone (R¹ and R² substituents) | Anhydride | Solvent | Temperature | Yield | Reference |

| R¹=phenyl, R²=phenyl | 2,3-Dimethylmaleic anhydride | Toluene or Chloroform | Boiling Point | 75-95% | mdpi.com |

| R¹=2-pyridyl, R²=phenyl | 2,3-Dimethylmaleic anhydride | Toluene or Chloroform | Boiling Point | 75-95% | mdpi.com |

| R¹=4-pyridyl, R²=phenyl | 2,3-Dimethylmaleic anhydride | Toluene or Chloroform | Boiling Point | 75-95% | mdpi.com |

| R¹=2-pyridyl, R²=2-pyridyl | 2,3-Dimethylmaleic anhydride | Diethyl ether | Room Temperature | - | mdpi.com |

Synthesis of Bifunctional Derivatives

The synthesis of bifunctional derivatives of this compound allows for the introduction of multiple functionalities, expanding the chemical space for various applications. A five-step synthetic route starting from pyrrole enables the production of N-substituted pyrrole-2,5-dicarboxylic acids with total yields up to 42%. researchgate.net This methodology allows for the introduction of diverse functional groups on the pyrrole nitrogen, including aliphatic and benzylic side-chains. researchgate.net

Furthermore, 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives have been prepared and studied for their solid-state structures. rsc.org The substitution pattern on the phenyl ring significantly influences the crystal packing and the formation of one-, two-, and three-dimensional networks through hydrogen bonding. rsc.org

Stereochemical Control in Synthesis of Pyrrole Carboxylic Acids

The control of stereochemistry is crucial in the synthesis of biologically active molecules. In the context of pyrrole carboxylic acids, stereoselective synthesis has been a subject of investigation. For instance, the total synthesis of acortatarins A and B, which are spiroketal pyrrole alkaloids, has been achieved with high stereoselectivity. nih.gov One approach utilized a Pd(II)-catalyzed spiroketalization strategy. nih.gov The regiocontrolled synthesis of 3,4-disubstituted pyrrole-2-carboxaldehydes, which can be precursors to carboxylic acids, has also been reported, highlighting the importance of controlling substituent placement on the pyrrole ring. nih.gov

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental for optimizing synthetic routes and designing new transformations. The decarboxylation of pyrrole-2-carboxylic acid in an acidic medium has been shown to proceed through the addition of water to the carboxyl group, rather than direct CO₂ formation. chempedia.info This leads to the formation of a carbonic acid conjugate acid, which then dissociates. chempedia.info

For the synthesis of pyrrole-2,5-dicarboxylic acid esters via the reaction of 1H-pyrrole with carbon tetrachloride and an alcohol in the presence of an iron catalyst, a probable radical reaction mechanism has been proposed. researchgate.net This mechanism involves the formation of a trichloromethyl derivative as an intermediate. researchgate.net

Reactivity and Reaction Mechanisms of 1h Pyrrole 2,5 Dicarboxylic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is inherently electron-rich, making it highly susceptible to electrophilic attack. Generally, electrophilic substitution in pyrroles occurs preferentially at the C2 and C5 positions (the α-positions) due to the greater stability of the resulting cationic intermediate (the arenium ion) through resonance delocalization. onlineorganicchemistrytutor.comquora.compearson.compearson.com The lone pair of electrons on the nitrogen atom participates in the aromatic system, increasing the electron density at these positions. pearson.com

However, in the case of 1H-pyrrole-2,5-dicarboxylic acid, the presence of two electron-withdrawing carboxylic acid groups at the α-positions significantly deactivates the pyrrole ring towards electrophilic substitution. These groups reduce the electron density of the ring, making reactions with electrophiles more challenging compared to unsubstituted pyrrole.

Conversely, the electron-deficient nature of the pyrrole ring in this compound could theoretically render it more susceptible to nucleophilic substitution, a reaction type not commonly observed in electron-rich pyrroles. However, detailed studies focusing specifically on nucleophilic substitution on the pyrrole ring of this dicarboxylic acid are not extensively reported. Research on related substituted pyrroles has shown that nucleophilic attack can occur, for instance, in the reduction of halogenated pyrrole derivatives. nih.gov

A key reaction involving the pyrrole nitrogen is N-alkylation. The first step typically involves deprotonation of the pyrrole nitrogen with a base like sodium hydride, followed by nucleophilic attack on an alkyl halide. researchgate.net This process has been utilized in the synthesis of N-substituted pyrrole-2,5-dicarboxylic acid derivatives. researchgate.net

Table 1: Reactivity of the Pyrrole Ring in this compound

| Reaction Type | Reactivity | Preferred Position(s) | Influencing Factors |

| Electrophilic Substitution | Deactivated | C3, C4 (theoretically) | Electron-withdrawing carboxylic acid groups at C2 and C5. onlineorganicchemistrytutor.comquora.compearson.compearson.com |

| Nucleophilic Substitution | Limited Data | - | Electron-deficient nature of the ring may allow for nucleophilic attack under specific conditions. |

| N-Alkylation | Favorable | N1 | Deprotonation of the N-H bond followed by reaction with an electrophile. researchgate.net |

Carboxylic Acid Group Transformations

The two carboxylic acid groups of this compound are the primary sites for a variety of chemical transformations.

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for carboxylic acids. The ease of decarboxylation often depends on the stability of the carbanion formed upon loss of CO2. In the context of pyrrole carboxylic acids, decarboxylation can be a key step in the synthesis of simpler pyrrole derivatives. Studies on related indole-2-carboxylic acids have explored various methods to improve decarboxylation procedures. acs.org Halodecarboxylation, a process that combines decarboxylation with the introduction of a halogen, has also been investigated for pyrrole-2-carboxylic acids, typically using reagents like iodine and potassium iodide. acs.org

While specific quantitative studies on the thermal decarboxylation of this compound are not widely available, the general principles of decarboxylation of β-keto acids and related compounds suggest that the reaction proceeds through a cyclic transition state. masterorganicchemistry.com However, this compound does not fit this classic profile.

The carboxylic acid groups of this compound are pivotal in its intermolecular and intramolecular reactivity. A prominent example of intermolecular reactivity is the formation of hydrogen-bonded networks. A series of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives have been shown to form one-, two-, and three-dimensional structures in the solid state through bidentate hydrogen bonding between the carboxylic acid groups of adjacent molecules. psu.edursc.org The geometry of these assemblies is influenced by the substituents on the phenyl ring. psu.edu

These carboxylic acid groups can also participate in esterification and amidation reactions to form a wide range of derivatives. For instance, the synthesis of dialkyl 1H-pyrrole-2,5-dicarboxylates has been achieved through reactions with alcohols in the presence of iron-containing catalysts. researchgate.net These ester derivatives can then be saponified to regenerate the dicarboxylic acid. researchgate.net

Intramolecularly, while less common for this specific molecule, related pyrrole derivatives can undergo cyclization reactions. For example, vinylpyrroles can act as dienes in Diels-Alder reactions. wikipedia.org

Redox Chemistry and Associated Transformations

The redox chemistry of this compound is multifaceted, involving both the pyrrole ring and the carboxylic acid groups. The pyrrole ring can be susceptible to oxidation, although the electron-withdrawing carboxylic acid groups would make it more resistant compared to unsubstituted pyrrole.

The carboxylic acid groups can be reduced to alcohols. However, a more common transformation is the oxidative conversion of related compounds. For example, 1H-pyrrole-2,5-dicarbaldehyde can be oxidized to form this compound.

Furthermore, this compound and its derivatives can act as ligands, coordinating with metal ions to form metal complexes. researchgate.net The coordination often involves the carboxylate oxygen atoms and the pyrrole nitrogen. These complexes can exhibit interesting properties and reactivity. For instance, metal complexes of pyridine-2,6-dicarboxylic acid, a structural analogue, have been studied for their antimicrobial activity. ajol.info The formation of such complexes involves the redox state of the central metal ion. For example, ferrocene, an iron(II) complex, is remarkably stable due to its 18-electron configuration. wikipedia.org

Recent research has also highlighted the role of this compound as a quorum sensing inhibitor in Pseudomonas aeruginosa, indicating its involvement in biological redox-sensitive pathways. nih.gov

Coordination Chemistry and Metal Organic Framework Mof Applications

Ligand Design Principles Incorporating 1H-Pyrrole-2,5-dicarboxylic Acid

The design of functional materials using this compound, also known as pyrrole-2,5-dicarboxylic acid (PDCA), is predicated on its structural and electronic characteristics. As a linker, it is analogous to other linear dicarboxylates like terephthalic acid and 2,5-furandicarboxylic acid, which are renowned for their ability to form robust, extended frameworks. The key design principles revolve around the following aspects:

Rigidity and Linearity: The pyrrole (B145914) ring imparts rigidity to the ligand, which is a crucial factor in the formation of crystalline, porous MOFs rather than amorphous coordination polymers. The divergent disposition of the two carboxylate groups at the 2- and 5-positions facilitates the extension of the structure into one, two, or three dimensions.

N-Substitution for Tunability: A significant advantage of PDCA over its furan (B31954) or benzene (B151609) counterparts is the potential for chemical modification at the pyrrole nitrogen atom. researchgate.netuniversityofgalway.ie Introducing different functional groups at this position allows for fine-tuning of the ligand's electronic properties, steric profile, and solubility. researchgate.netuniversityofgalway.ie For instance, attaching bulky or flexible side chains can control the resulting network's dimensionality and pore environment. nih.gov This derivatization is a powerful tool for designing materials with specific properties, such as for polyester (B1180765) production or advanced polymers. universityofgalway.ie

Hydrogen Bonding: The pyrrole N-H group can act as a hydrogen bond donor, participating in the formation of supramolecular networks. In systems where the nitrogen is unsubstituted, this hydrogen bonding capability can direct the assembly of the final architecture, often working in concert with the carboxylate groups. rsc.org

A recent study outlines a five-step synthesis for various N-substituted PDCAs, enabling the introduction of aliphatic, unsaturated, and benzylic groups, thereby expanding the library of available linkers for coordination chemistry. nih.gov

Metal-Ligand Coordination Modes and Geometries

Bidentate Chelation by Carboxylate Groups

The carboxylate groups are the primary sites for metal coordination. They can adopt several coordination modes, with bidentate chelation and bridging being the most common. In a bidentate fashion, both oxygen atoms of a single carboxylate group bind to a metal center, forming a stable chelate ring. Alternatively, the carboxylate can bridge two metal centers, which is fundamental to the formation of extended MOF structures. This bridging can occur in various syn-syn, syn-anti, or anti-anti conformations, influencing the angle and distance between metal nodes. In many solid-state structures of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives, bidentate contacts between adjacent carboxylate groups are a consistent feature. rsc.org

The coordination versatility of dicarboxylate linkers is well-documented, allowing for the construction of diverse SBUs, from simple mononuclear centers to complex polynuclear clusters like the iconic [Zn4O(CO2)6] unit found in MOF-5.

Nitrogen Atom Coordination in N-Substituted Systems

In contrast to its pyridine-based analogue, the nitrogen atom of the pyrrole ring in this compound is generally not involved in direct coordination to metal centers in MOF structures. The lone pair of electrons on the pyrrole nitrogen is part of the aromatic sextet, making it significantly less basic and a much weaker Lewis base compared to the oxygen atoms of the carboxylates.

Even when the pyrrole nitrogen is substituted (e.g., with an alkyl or aryl group), its role is typically to modify the steric and electronic environment of the ligand rather than to act as a coordination site. However, in the broader field of materials chemistry, pyrrolic nitrogen coordination to single-atom catalysts has been shown to be effective in modulating the electronic structure of the metal center for applications like electrocatalysis. rsc.org The primary function of N-substitution in the context of MOFs based on this linker remains the tuning of the framework's structure and properties. nih.gov

Construction of Metal-Organic Frameworks (MOFs)

The assembly of this compound and its derivatives with metal ions into MOFs follows established synthetic strategies, typically involving solvothermal or hydrothermal methods.

Design and Synthesis of this compound-Based MOFs

The synthesis of MOFs using this linker involves the reaction of a metal salt with the dicarboxylic acid in a high-boiling-point solvent, often N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF), at elevated temperatures. The choice of metal ion, solvent, temperature, and the presence of modulators or templates can influence the final structure.

While specific examples of MOFs constructed from the parent this compound are not as widely reported as those from its analogues, the principles are directly transferable. For example, MOFs with the UiO-66 architecture have been successfully synthesized using the analogous 2,5-pyridinedicarboxylic acid with zirconium, demonstrating the feasibility of forming highly stable and porous frameworks with this ligand geometry. The synthesis of various N-substituted PDCA derivatives is a key step, enabling the creation of a diverse family of MOFs with this core structure. nih.gov

Table 1: Comparison of Dicarboxylate Linkers for MOF Synthesis

| Linker | Heteroatom(s) | Key Features | Representative MOF |

| Terephthalic Acid (BDC) | None | Well-studied, rigid, forms robust frameworks | MOF-5, UiO-66 |

| 2,5-Furandicarboxylic Acid (FDCA) | Oxygen | Bio-based, similar geometry to BDC | Porous Co/Ni frameworks |

| 2,5-Pyridinedicarboxylic Acid (PyDC) | Nitrogen | N-atom can act as additional coordination site | Zr-UiO-66, 2D Cu-polymers |

| This compound (PDCA) | Nitrogen | N-H for H-bonding, N-site for functionalization | Potential for diverse polymer and MOF structures universityofgalway.ie |

Structural Characterization of MOF Architectures

The definitive characterization of a MOF's structure is achieved through single-crystal X-ray diffraction (SCXRD). This technique provides precise information on bond lengths, bond angles, coordination geometries, network topology, and pore dimensions. When single crystals of sufficient quality are unattainable, powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk material and can be used for structure determination through Rietveld refinement.

Thermogravimetric analysis (TGA) is another crucial technique, used to assess the thermal stability of the MOF and to determine the temperature at which guest solvent molecules are removed from the pores, a process known as activation. The stability of a MOF is influenced by the strength of the metal-ligand bonds and the decomposition temperature of the organic linker itself. Spectroscopic methods, such as Fourier-transform infrared spectroscopy (FTIR), are used to confirm the coordination of the carboxylate groups to the metal centers, typically observed as a shift in the C=O stretching frequency compared to the free ligand.

Table 2: Common Characterization Techniques for MOFs

| Technique | Information Obtained | Relevance to PDCA-MOFs |

| Single-Crystal X-ray Diffraction (SCXRD) | Atomic structure, bond lengths, pore dimensions, topology. | Determines the precise 3D architecture and coordination modes. |

| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, phase purity, unit cell parameters. | Confirms successful synthesis of the crystalline MOF material. |

| Thermogravimetric Analysis (TGA) | Thermal stability, solvent content, decomposition pathway. | Assesses the robustness of the framework and guest-host interactions. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups, metal-ligand coordination. | Confirms deprotonation and coordination of the carboxylate groups. |

| Gas Sorption Analysis | Surface area, pore volume, pore size distribution. | Quantifies the porosity of the material, essential for storage and separation applications. |

Influence of Substituents on MOF Porosity and Stability

The deliberate introduction of functional groups, or substituents, onto the this compound (PDCA) ligand is a key strategy for tuning the properties of the resulting Metal-Organic Frameworks (MOFs). The nature of the substituent—its size, shape, and chemical functionality—can exert profound control over the framework's topology, porosity, and chemical and thermal stability. unito.it This approach, often termed reticular synthesis, allows for the rational design of MOFs with tailored characteristics. researchgate.net

The primary points of functionalization on the PDCA molecule are the nitrogen atom of the pyrrole ring and the C3/C4 positions of the ring itself. Research has demonstrated the feasibility of synthesizing a variety of N-substituted PDCA derivatives, including those with aliphatic and benzylic groups. researchgate.net Similarly, studies on analogous linkers, such as 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid, show that substituents on an attached phenyl ring strongly influence the crystal packing and dimensionality of the resulting network. rsc.org

The influence of these substituents can be categorized as follows:

Electronic Effects: Electron-donating groups (e.g., -NH2, -OH) or electron-withdrawing groups (e.g., -NO2) can modify the electronic properties of the ligand. This can alter the strength of the metal-ligand coordination bond, which is a critical factor in the thermal and chemical stability of the MOF. mdpi.com For example, stronger coordination bonds generally lead to more robust frameworks.

Pore Environment Functionalization: Substituents can be used to introduce specific chemical functionalities into the pores of the MOF. escholarship.org For instance, attaching amino (-NH2) groups can create basic sites that enhance the selective adsorption of acidic gases like CO2. unito.it Inserting additional coordination sites, such as a bipyridine moiety, can lead to self-penetrated frameworks with enhanced stability and porosity compared to their interpenetrated analogues. rsc.org

The predictable impact of different functional groups allows for the hypothetical design of PDCA-based MOFs with specific properties, as illustrated in the table below.

| Substituent Group | Expected Influence on Porosity | Expected Influence on Stability | Rationale |

|---|---|---|---|

| -H (unsubstituted) | Baseline | Baseline | Reference for comparison. |

| -CH3 (Methyl) | Slight Decrease | Increase | Small steric bulk may slightly reduce pore access, but the electron-donating nature can strengthen metal-ligand bonds. |

| -NH2 (Amino) | Potential Increase | Increase | Can form additional hydrogen bonds within the framework, enhancing stability. Also provides sites for specific guest interactions, potentially altering effective porosity. unito.it |

| -NO2 (Nitro) | Decrease | Variable | Strong electron-withdrawing nature can weaken the metal-carboxylate bond. Its bulk can also reduce pore volume. |

| -Phenyl | Variable | Increase | Bulky group can prevent interpenetration, potentially increasing porosity. Pi-stacking interactions can enhance overall framework stability. rsc.org |

Chelating Agent Properties and Applications

This compound possesses potent chelating properties, stemming from its ability to act as a multidentate ligand. The molecule features two carboxylate groups and a central pyrrole ring nitrogen, which can coordinate simultaneously with a metal ion. This arrangement allows it to form stable, pincer-like complexes with a variety of metals, particularly first-row transition metals. researchgate.net The coordination typically involves the two carboxylate oxygen atoms and the pyrrole nitrogen, a binding mode analogous to that of the well-studied ligand dipicolinic acid (pyridine-2,6-dicarboxylic acid). ajol.info

The formation of these metal complexes is driven by the chelate effect, where the multidentate nature of the PDCA ligand leads to a more thermodynamically stable complex compared to coordination with individual, monodentate ligands. This property makes PDCA and its derivatives valuable in several applications:

Precursors for Coordination Polymers and MOFs: The primary application of PDCA's chelating ability is in the synthesis of MOFs. sikemia.com The dicarboxylic acid functionality allows it to bridge multiple metal centers, extending into one-, two-, or three-dimensional networks. The specific coordination geometry of the metal ion and the ligand dictates the final topology of the framework. researchgate.net

Metal Ion Sequestration and Sensing: The strong binding affinity for metal ions suggests potential for use in sequestering specific metals from solutions. Furthermore, if the complexation event results in a change in a measurable signal (e.g., color or fluorescence), derivatives of PDCA could be developed as chemical sensors for specific metal ions.

Catalysis: By chelating a catalytically active metal ion, PDCA can serve as a scaffold, creating a well-defined coordination environment around the metal center. This is a foundational concept in the design of homogeneous catalysts and can be extended to heterogeneous catalysis when incorporated into MOFs.

Biological and Pharmaceutical Applications: Recently, this compound has been identified as a quorum sensing (QS) inhibitor in the bacterium Pseudomonas aeruginosa. nih.govfrontiersin.org QS is a cell-to-cell communication process that relies on signaling molecules, some of which are metal-dependent. The ability of PDCA to interfere with this process may be related to its chelating properties, potentially by binding to metal ions essential for the function of QS-related proteins. This discovery positions PDCA as a potential "antibiotic accelerant," a compound that can disrupt bacterial biofilm formation and enhance the efficacy of traditional antibiotics. nih.govfrontiersin.org

The table below summarizes the key coordination features of this compound as a chelating agent.

| Potential Metal Ion | Ligand Donor Atoms | Resulting Complex Type | Potential Application |

|---|---|---|---|

| Cu(II), Ni(II) | N (pyrrole), O (carboxylate), O (carboxylate) | Mononuclear or Polynuclear Complex | Precursor for magnetic materials, MOF synthesis. researchgate.net |

| Zn(II) | O (carboxylate), O (carboxylate) | Coordination Polymer / MOF | Gas storage and separation frameworks. |

| Fe(II)/Fe(III) | N (pyrrole), O (carboxylate), O (carboxylate) | Stable Chelate Complex | Biomedical applications, catalysis. |

| Ag(I) | N (pyrrole), O (carboxylate) | Coordination Complex | Component in antimicrobial materials, gas separation. escholarship.org |

Supramolecular Chemistry and Crystal Engineering

Hydrogen Bonding Motifs Involving 1H-Pyrrole-2,5-dicarboxylic Acid

The hydrogen bonding capabilities of this compound are central to its role in supramolecular chemistry. The presence of both a hydrogen bond donor (the pyrrole (B145914) N-H group) and two carboxylic acid groups, which can act as both donors and acceptors, allows for a variety of interaction patterns.

Dimeric and Polymeric Hydrogen-Bonded Assemblies

A consistent and dominant feature in the solid-state structures of this compound and its derivatives is the formation of bidentate hydrogen-bonded contacts between the carboxylic acid groups of adjacent molecules. psu.edursc.org This robust interaction typically leads to the formation of either dimeric or polymeric assemblies. In the simplest case, two molecules can form a centrosymmetric dimer via O-H···O hydrogen bonds between their carboxylic acid groups. These dimers can then be further linked by additional hydrogen bonds, such as N-H···O interactions, to form extended chains or more complex networks. iucr.orgnih.gov For instance, in the crystal structure of 1H-pyrrole-2-carboxylic acid, a related compound, molecules are linked by pairs of O-H···O hydrogen bonds to form inversion dimers, which are subsequently connected into chains by N-H···O hydrogen bonds. iucr.orgnih.gov

Influence of N-Substitution on Hydrogen Bonding Networks

The introduction of substituents at the N-1 position of the pyrrole ring significantly influences the resulting hydrogen bonding network. rsc.org By replacing the pyrrole N-H donor with a non-hydrogen-bonding group, the primary interactions are dictated by the carboxylic acid groups. This modification can be strategically employed to control the dimensionality and topology of the resulting supramolecular assembly.

For example, a series of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives have been shown to form one-dimensional linear ribbons, two-dimensional sheets, and three-dimensional networks based on the substitution pattern on the phenyl ring. psu.edursc.org The angle between the two carboxylic acid groups in these N-phenyl derivatives is approximately 135°, which favors the formation of extended ribbon-like aggregates with the phenyl substituents projecting outwards. psu.edu These projecting groups can then interact with adjacent ribbons to build up higher-dimensional structures.

Formation of One-, Two-, and Three-Dimensional Networks in the Solid State

The versatility of this compound as a building block is evident in its ability to form networks of varying dimensionalities. rsc.org The final architecture is a result of a delicate balance between the primary hydrogen bonding interactions and other factors such as steric hindrance and weaker intermolecular forces.

Small structural modifications to the monomeric unit can lead to profound changes in the crystal packing, resulting in the formation of:

One-dimensional (1D) networks: These are often observed as linear ribbons or chains, primarily driven by the strong bidentate hydrogen bonds between the carboxylic acid groups. psu.edursc.org

Two-dimensional (2D) networks: Sheet-like structures can be formed when the 1D ribbons are interconnected through weaker interactions or by introducing linking units that promote lateral growth. psu.edursc.org

Three-dimensional (3D) networks: The construction of 3D architectures can be achieved by designing more complex building blocks, for instance, by linking two pyrrole-2,5-dicarboxylic acid units in a non-planar orientation. psu.edu This orthogonal arrangement of the hydrogen-bonding units can lead to the formation of porous frameworks. psu.edu

Role in Supramolecular Polymer Construction

The predictable self-assembly of this compound and its derivatives makes them valuable components in the construction of supramolecular polymers. These are polymeric chains formed through non-covalent interactions, offering advantages such as reversibility and responsiveness to external stimuli. The robust hydrogen-bonding motifs provided by the dicarboxylic acid functionality serve as the primary "links" in these polymer chains. By carefully designing the monomeric units, the properties and dimensionality of the resulting supramolecular polymer can be tailored.

Self-Assembly Processes and Molecular Recognition

The formation of the diverse supramolecular architectures from this compound is a testament to the principles of self-assembly and molecular recognition. The specific and directional nature of the hydrogen bonds ensures that the molecules recognize each other and assemble in a predetermined manner. The process is highly dependent on the geometric and electronic complementarity of the interacting functional groups. This inherent programmability allows for the rational design of complex solid-state structures. A recent study has also highlighted the role of this compound as a quorum sensing inhibitor, which is a process fundamentally based on molecular recognition in biological systems. frontiersin.orgnih.gov

Crystallographic Studies of Supramolecular Architectures

Single-crystal X-ray diffraction is an indispensable tool for elucidating the precise three-dimensional arrangement of atoms in the solid state. Crystallographic studies of this compound and its derivatives have been crucial in understanding the intricate hydrogen bonding networks and the resulting supramolecular architectures. rsc.orgnih.gov These studies provide detailed information on bond lengths, bond angles, and the specific hydrogen bonding motifs, such as the formation of inversion dimers and extended chains. iucr.orgnih.gov For instance, the crystal structure of 1H-pyrrole-2-carboxylic acid revealed that the pyrrole ring and the carboxyl substituent are nearly coplanar, which facilitates the observed hydrogen bonding patterns. iucr.orgnih.gov

Below is a table summarizing key crystallographic data for related compounds, illustrating the typical information obtained from such studies.

| Compound Name | Formula | Crystal System | Space Group | Key Hydrogen Bonding Features | Reference |

| 1H-Pyrrole-2-carboxylic acid | C₅H₅NO₂ | Monoclinic | C2/c | O-H···O inversion dimers, N-H···O chains | iucr.orgnih.gov |

| Diethyl pyrrole-2,5-dicarboxylate | C₁₀H₁₃NO₄ | Monoclinic | P2₁/n | Hydrogen-bonded dimers | mdpi.com |

| 1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives | Varies | Varies | Varies | Bidentate carboxylic acid hydrogen bonds forming 1D, 2D, or 3D networks | psu.edursc.org |

Applications in Polymer Science and Materials Engineering

1H-Pyrrole-2,5-dicarboxylic Acid as a Monomer for Polymer Synthesis

This compound serves as a versatile monomer for the synthesis of a variety of polymers, most notably polyesters and related materials. Its rigid, aromatic structure can impart desirable thermal and mechanical properties to the resulting polymers.

This compound is emerging as a key monomer for the production of novel polyesters. researchgate.net The synthesis of these polyesters typically involves polycondensation reactions between the dicarboxylic acid (or its derivative, such as a diester) and a suitable diol. The general principles of polyester (B1180765) synthesis from dicarboxylic acids are well-established, often requiring high temperatures and catalysts to achieve high molecular weight polymers. mdpi.com By reacting PDCA with various diols, a range of polyesters with different properties can be produced.

The incorporation of the pyrrole (B145914) ring into the polyester backbone is expected to enhance the polymer's rigidity and thermal stability, similar to other aromatic dicarboxylic acids used in high-performance polymers. The properties of these polyesters can be tailored by the choice of the diol co-monomer. For example, using short-chain diols would likely result in more rigid materials, while longer, more flexible diols could lead to polymers with lower glass transition temperatures and increased ductility.

A pertinent comparison for this compound is furan-2,5-dicarboxylic acid (FDCA), a structurally similar bio-based monomer that has garnered significant attention for the production of polyethylene (B3416737) furanoate (PEF). researchgate.netncsu.edu PEF is positioned as a bio-based alternative to the petroleum-derived polyethylene terephthalate (B1205515) (PET). ncsu.edu

While both PDCA and FDCA are five-membered heterocyclic dicarboxylic acids capable of producing polyesters with potentially enhanced properties compared to their aliphatic counterparts, PDCA offers a distinct advantage: the presence of a nitrogen atom in the pyrrole ring. researchgate.net This nitrogen atom provides a reactive site for further functionalization, a feature absent in the furan (B31954) ring of FDCA. researchgate.net This allows for the modification of the polymer's properties in ways that are not possible with FDCA-based polyesters.

Below is a comparative table of the properties of polymers derived from FDCA, which can serve as a benchmark for the potential properties of PDCA-based polyesters.

| Property | Poly(ethylene furanoate) (PEF) | Poly(propylene furandicarboxylate) (PPF) | Poly(butylene furandicarboxylate) (PBF) |

| Glass Transition Temperature (Tg) | ~80-87 °C nih.govmdpi.com | ~55.5-68 °C ncsu.edunih.gov | ~39-109.4 °C nih.govmdpi.com |

| Melting Temperature (Tm) | ~210-215 °C nih.gov | ~173.6 °C mdpi.com | ~168.8 °C mdpi.com |

| Tensile Modulus | ~2100-2800 MPa nih.govmdpi.com | ~1500 MPa nih.gov | ~2000 MPa mdpi.com |

| Tensile Strength | ~66.7-85 MPa nih.govmdpi.com | ~68 MPa nih.gov | ~62 MPa mdpi.com |

| Elongation at Break | ~4.2-5% nih.govmdpi.com | - | ~290% mdpi.com |

This table presents data for FDCA-based polyesters as a reference for the anticipated performance of PDCA-based counterparts.

Tuning Polymer Properties through N-Derivatization

The most significant advantage of using this compound as a monomer is the ability to modify the pyrrole nitrogen atom, a process known as N-derivatization. researchgate.net This allows for the introduction of various functional groups, which can profoundly influence the properties of the resulting polymers. By selecting appropriate substituents for the nitrogen atom, it is possible to fine-tune characteristics such as solubility, thermal stability, and electronic properties.

A five-step synthesis route for N-substituted PDCAs has been reported, enabling the introduction of a variety of functional moieties to the pyrrole nitrogen, including aliphatic saturated and unsaturated side-chains, as well as benzylic groups. researchgate.net For instance, attaching long alkyl chains could increase the polymer's flexibility and solubility in organic solvents. Conversely, introducing aromatic or other rigid groups could enhance the thermal stability and liquid crystalline properties of the polymer. This versatility opens the door to creating a wide array of polymers with tailored functionalities from a single heterocyclic monomer.

Furthermore, the derivatization of the nitrogen atom can lead to the formation of complex, higher-order structures. For example, a series of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives have been shown to form one-dimensional linear ribbons, two-dimensional sheets, and three-dimensional networks in the solid state, driven by hydrogen bonding interactions. rsc.org This demonstrates the potential for creating highly ordered materials through the strategic N-derivatization of PDCA.

Development of Advanced Materials with Tunable Characteristics

The unique structural features of this compound and its derivatives make them valuable components in the development of advanced materials with tunable electronic and optical properties.

The pyrrole ring is an electron-rich aromatic system, and polymers containing this moiety are known to exhibit interesting electronic properties. Derivatives of this compound have shown promise in the field of organic electronics. For example, 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid is utilized in the development of organic semiconductors. smolecule.com

Furthermore, the copolymerization of pyrrole with other monomers can lead to the creation of semiconductor copolymers with significant potential. A notable example is the synthesis of poly{(2,5-diyl pyrrole)(2-pyrrolyl methine)}, a copolymer that exhibits good film-formability and is more soluble than polypyrrole, a well-known conducting polymer. researchgate.netuaeu.ac.ae Such copolymers have potential applications in a variety of electronic devices, including:

Rechargeable batteries

Sensors

Capacitors

Light-emitting diodes (LEDs)

Solar cells

The ability to modify the chemical structure of the PDCA monomer, particularly through N-derivatization, provides a powerful tool for tuning the electronic properties of these materials to meet the specific requirements of different applications.

The chromophoric nature of the pyrrole ring and its derivatives suggests their utility in the development of optical materials. The structure of 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid, for instance, makes it suitable for use in the synthesis of dyes. smolecule.com

Moreover, the principles of polymer design for optical properties, such as achieving high transparency, can be applied to PDCA-based polymers. For example, in the case of FDCA-based polyesters, copolymerization has been shown to be an effective strategy for increasing the transparency of the resulting materials. mdpi.com It is plausible that similar approaches with PDCA could lead to the development of highly transparent, bio-based polymers.

The semiconductor copolymers derived from pyrrole also have direct applications in optical technologies, such as optical displays and light-emitting diodes, further highlighting the potential of this compound as a building block for advanced optical materials. researchgate.netuaeu.ac.ae

Magnetic Materials

Current research available within the searched literature does not provide specific examples or detailed studies on the direct application of this compound in the synthesis or formulation of magnetic materials. While the pyrrole moiety is integral to various functional materials, its specific role as a dicarboxylic acid in creating magnetic polymers or frameworks is not extensively documented in the provided sources.

Aggregation-Induced Emission (AIE) Materials

While direct research on this compound as an aggregation-induced emission (AIE) luminogen is not prominent, the broader class of pyrrole derivatives is a subject of significant investigation in this field. AIE is a phenomenon where non-emissive molecules in a solution are induced to emit light strongly upon aggregation. This property is highly desirable for applications in bioimaging and sensors.

Researchers have successfully designed and synthesized pyrrole derivatives that exhibit AIE properties. For instance, a class of room-temperature phosphorescent materials was developed by introducing an aromatic carbonyl group to a tetraphenylpyrrole molecule. nih.gov These molecules are non-emissive in solution but show strong phosphorescence in an aggregated state, a desirable characteristic for biological imaging. nih.gov The prepared nanoparticles from these materials demonstrate two-photon absorption, making them suitable for deep-tissue optical imaging. nih.gov

Furthermore, diketopyrrolopyrrole-based nanoparticles have been synthesized that exhibit AIE characteristics, emitting long-wavelength light (>600 nm) and showing excellent biocompatibility, marking them as potential fluorescent probes for bioimaging. mdpi.com These studies on related pyrrole structures underscore the potential of the pyrrole core in developing advanced AIE materials, even though the specific contribution of this compound itself is yet to be fully explored.

Corrosion Inhibition Studies Utilizing Derivatives

Derivatives of the pyrrole structure, particularly those related to this compound such as 1H-pyrrole-2,5-diones, have been identified as effective corrosion inhibitors for metals in acidic environments. researchgate.net These organic compounds are advantageous because they contain heteroatoms (nitrogen and oxygen) and π-electrons within their aromatic rings, which are key features for inhibiting corrosion. najah.edu Studies have shown that these derivatives can significantly reduce the corrosion rate of carbon steel in aggressive media like hydrochloric acid. researchgate.net

Electrochemical and Spectroscopic Investigations of Adsorption

The effectiveness of pyrrole derivatives as corrosion inhibitors has been substantiated through various electrochemical and spectroscopic techniques. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are primary methods used to study their performance.

PDP studies reveal that these compounds typically function as mixed-type inhibitors. researchgate.net This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) of the corrosion process. researchgate.net The addition of these inhibitors to the corrosive medium leads to a significant decrease in the corrosion current density.

EIS measurements confirm the formation of a protective layer on the metal surface. The data typically show an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) as the inhibitor concentration rises, which is indicative of the inhibitor molecules adsorbing onto the steel surface and displacing water molecules. researchgate.netnajah.edu

Research on 1H-pyrrole-2,5-dione derivatives provides specific insights into their inhibitive properties. The inhibition efficiency (IE%) of these compounds increases with higher concentrations, demonstrating a direct relationship between the amount of inhibitor and the level of protection.

Table 1: Inhibition Efficiency of 1H-Pyrrole-2,5-dione DerivativesThis table summarizes the inhibition efficiency of two derivatives, 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methyl-phenyl)-1H-pyrrole-2,5-dione (MPPD), on carbon steel in a 1 M HCl solution. Data indicates that efficiency increases with concentration and that MPPD is slightly more effective. researchgate.net

| Inhibitor | Concentration | Inhibition Efficiency (IE%) |

|---|---|---|

| PPD (1-phenyl-1H-pyrrole-2,5-dione) | Increasing | Increases with concentration |

| Noted as an effective inhibitor | ||

| MPPD (1-(4-methyl-phenyl)-1H-pyrrole-2,5-dione) | Increasing | Increases with concentration, slightly more effective than PPD |

| Considered a good corrosion inhibitor |

Spectroscopic methods like UV-visible spectroscopy have also been used to confirm the formation of a barrier layer by the inhibitor on the metal surface. nih.govacs.org

Mechanistic Understanding of Inhibitive Action

The mechanism by which pyrrole derivatives inhibit corrosion is through adsorption onto the metal surface, creating a barrier that isolates the metal from the corrosive environment. nih.govacs.org The nature of this adsorption is a critical aspect of their function.

The effectiveness of these molecules as inhibitors is attributed to their chemical structure. The presence of heteroatoms like nitrogen and oxygen, with their lone pairs of electrons, and the delocalized π-electrons in the pyrrole ring, allows for the formation of donor-acceptor complexes with the vacant d-orbitals of iron atoms on the steel surface. najah.edunih.gov This strong coordination results in a stable, protective film that effectively blocks the active sites for corrosion.

Biological and Biomedical Research Applications

Quorum Sensing Inhibition and Antibiotic Accelerant Activity

1H-pyrrole-2,5-dicarboxylic acid, also identified in research as PT22, has emerged as a potent inhibitor of quorum sensing (QS) in the pathogenic bacterium Pseudomonas aeruginosa. nih.govfrontiersin.orgnih.gov This bacterium is recognized as a "critical" pathogen due to its high levels of multidrug resistance. frontiersin.orgnih.gov The ability of P. aeruginosa to form protective biofilms and resist antibiotics is closely linked to its QS systems, making QS inhibition a promising strategy for treating chronic infections. frontiersin.orgnih.gov this compound, isolated from the endophytic fungus Perenniporia tephropora, functions as a QS inhibitor and has been shown to act as an antibiotic accelerant, enhancing the efficacy of existing drugs against P. aeruginosa. nih.govfrontiersin.orgnih.gov

This compound effectively disrupts the QS system of P. aeruginosa. Studies have demonstrated that the compound significantly attenuates the expression of genes related to quorum sensing in this bacterium. frontiersin.orgnih.gov This inhibitory action disrupts the cell-to-cell communication that P. aeruginosa relies on to coordinate collective behaviors, including virulence and biofilm formation, without directly affecting the bacterium's growth. frontiersin.orgnih.gov

A key consequence of QS inhibition by this compound is the reduced production of critical virulence factors in P. aeruginosa. Research has shown that treatment with the compound at concentrations ranging from 0.50 mg/mL to 1.00 mg/mL leads to a significant decrease in the output of pyocyanin (B1662382) and rhamnolipid, two major QS-controlled virulence factors. frontiersin.orgnih.gov

Interactive Table: Effect of this compound on P. aeruginosa Virulence Factors

| Compound Concentration | Target Virulence Factor | Outcome | Citation |

|---|---|---|---|

| 0.50 mg/mL | Pyocyanin, Rhamnolipid | Significant Reduction | frontiersin.org, nih.gov |

| 0.75 mg/mL | Pyocyanin, Rhamnolipid | Significant Reduction | frontiersin.org, nih.gov |

The compound demonstrates a notable ability to both inhibit the formation of new biofilms and aid in the eradication of mature ones. frontiersin.orgnih.gov At a concentration of 0.50 mg/mL, this compound was found to reduce the number of viable cells in developing biofilms by 15.91% compared to a control group. nih.gov Visualization using scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM) has confirmed the architectural disruption of biofilms treated with the compound. frontiersin.orgnih.gov Furthermore, it enhances the ability of antibiotics to eradicate established, mature biofilms. nih.govfrontiersin.orgnih.gov

A significant finding is the role of this compound as an "antibiotic accelerant". nih.govfrontiersin.org It works synergistically with conventional antibiotics to combat P. aeruginosa. nih.govfrontiersin.orgnih.gov When combined with antibiotics like gentamycin or piperacillin (B28561), the compound significantly enhances their effectiveness in inhibiting biofilm formation and eradicating mature biofilms compared to antibiotic treatment alone. nih.govfrontiersin.orgnih.gov This synergistic effect leads to a substantial reduction in the viable cells within the biofilm structure. nih.gov

Interactive Table: Synergistic Biofilm Inhibition with Antibiotics

| Treatment | Concentration | Reduction in Viable Biofilm Cells (vs. Control) | Citation |

|---|---|---|---|

| This compound (PT22) | 0.50 mg/mL | 15.91% | nih.gov |

| Gentamycin | 4.00 µg/mL | 52.27% | nih.gov |

| Piperacillin | 4.00 µg/mL | 31.81% | nih.gov |

| Gentamycin + PT22 | 4.00 µg/mL + 0.50 mg/mL | 70.45% | nih.gov |

| Piperacillin + PT22 | 4.00 µg/mL + 0.50 mg/mL | 59.47% | nih.gov |

The therapeutic potential of this compound has been validated in in vivo studies using the Galleria mellonella (greater wax moth) model, an established system for studying microbial infections and drug efficacy. frontiersin.orgnih.govresearchgate.net Treatment with the compound alone was shown to dramatically increase the survival rate of G. mellonella larvae infected with P. aeruginosa. frontiersin.orgnih.gov The survival rates were even more significantly increased when the compound was administered in combination with gentamycin or piperacillin, further supporting its role as an effective antibiotic adjuvant in a living organism. nih.govfrontiersin.org

Anti-Inflammatory Activities of Pyrrole (B145914) Dicarboxylic Acid Derivatives

While research on the specific anti-inflammatory activity of this compound is emerging, the broader family of pyrrole derivatives has been a significant focus in the development of anti-inflammatory agents. nih.govresearchgate.net Pyrrole-based structures are found in several non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Investigations into various pyrrole dicarboxylic acid derivatives have revealed potent anti-inflammatory and analgesic activities. nih.gov For instance, a series of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids were synthesized and evaluated, with some compounds showing high potency in animal models of pain and inflammation. nih.govacs.org Quantitative structure-activity relationship (QSAR) studies on these derivatives demonstrated that their anti-inflammatory potency is linked to the steric and hydrogen-bonding properties of their substituents. nih.gov

Other research has focused on designing novel N-pyrrole carboxylic acid derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov Docking studies and in vitro assays confirmed that certain synthesized derivatives were potent inhibitors of both COX-1 and COX-2 enzymes, highlighting the potential of the pyrrole carboxylic acid scaffold for creating new anti-inflammatory therapeutics. nih.gov

Anticancer Research and Cytotoxic Activities

The pyrrole scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. researchgate.netnih.gov Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable building block for the design of novel therapeutic agents, particularly in the field of oncology. nih.govnih.gov

Pyrrole Scaffold in Anticancer Drug Design

The versatility of the pyrrole ring allows for the development of compounds that can target various aspects of cancer cell biology. nih.gov Numerous pyrrole derivatives have been synthesized and investigated for their anticancer properties, demonstrating the importance of this scaffold in the development of new cancer therapeutics. mdpi.com For instance, the well-known anticancer drug Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a pyrrole ring in its chemical structure. mdpi.comcancertreatmentjournal.com Another example is Semaxanib, a protein kinase inhibitor that targets the VEGF pathway to exert anti-angiogenic effects. mdpi.comcancertreatmentjournal.com

The pyrrole moiety is a key component in the design of inhibitors for various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. mdpi.com The structural flexibility of the pyrrole ring allows for modifications that can enhance binding affinity and selectivity for specific kinase targets. cancertreatmentjournal.com Researchers have explored various substitutions on the pyrrole ring to optimize the anticancer activity of these compounds. cancertreatmentjournal.com

Mechanisms of Action (e.g., Apoptosis, Cell Cycle Arrest, Kinase Inhibition)

Pyrrole derivatives exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes like kinases. researchgate.netnih.gov

Apoptosis: Several studies have shown that pyrrole-containing compounds can trigger apoptosis in cancer cells. nih.govnih.gov For example, certain N-aryl substituted pyrrole derivatives have been shown to induce apoptosis in human colon adenocarcinoma cells. researchgate.net The induction of apoptosis is a desirable characteristic for anticancer drugs as it leads to the selective elimination of cancer cells.

Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Pyrrole derivatives have been found to interfere with the cell cycle progression in cancer cells, often leading to arrest at specific phases, such as the G2/M phase. nih.govnih.govmdpi.com This arrest prevents cancer cells from dividing and proliferating. For instance, suppression of pyruvate (B1213749) carboxylase, an enzyme whose activity can be influenced by pyrrole-related metabolic pathways, has been shown to induce G2/M cell cycle arrest in breast cancer cells. nih.gov

Kinase Inhibition: As mentioned earlier, the pyrrole scaffold is a common feature in many kinase inhibitors. nih.govmdpi.com These compounds can block the activity of protein kinases that are essential for cancer cell growth, survival, and angiogenesis. nih.govcancertreatmentjournal.com By inhibiting these kinases, pyrrole derivatives can disrupt the signaling pathways that drive cancer progression. For example, pyrrole derivatives have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are important targets in cancer therapy. nih.govresearchgate.net

Antiviral Properties

In addition to their anticancer activity, some pyrrole derivatives have demonstrated potential as antiviral agents. nih.gov Research has shown that certain N-substituted pyrrole-based compounds exhibit activity against various DNA and RNA viruses. eurekaselect.com For example, one study reported that a tropolone (B20159) ring-containing pyrrole derivative showed modest activity against Herpes Simplex Virus-1 (HSV-1) and HSV-2. eurekaselect.com The exploration of pyrrole scaffolds for antiviral drug discovery is an ongoing area of research. nih.gov

Antimicrobial Properties Beyond Quorum Sensing Inhibition

The pyrrole nucleus is a versatile scaffold that has been incorporated into various compounds exhibiting a broad spectrum of antimicrobial activities. nih.gov

Activity Against Specific Bacterial Strains (e.g., Staphylococcus sp., Mycobacterium tuberculosis)

Pyrrole derivatives have shown promising activity against several bacterial pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis.

Staphylococcus aureus : Several studies have reported the antibacterial activity of pyrrole derivatives against Staphylococcus aureus. nih.govscielo.org.mx For instance, certain Mannich bases of pyrrolo[3,4-c]pyridine-1,3-diones have been shown to reduce the growth of S. aureus. nih.gov Another study found that some pyrrole benzamide (B126) derivatives demonstrated potent activity against S. aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL. nih.gov

Mycobacterium tuberculosis : The emergence of drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis, has necessitated the search for new antitubercular agents. Pyrrole derivatives have emerged as a promising class of compounds in this regard. researchgate.netresearchgate.net Several studies have demonstrated the in vitro efficacy of pyrrole derivatives against M. tuberculosis. researchgate.netmdpi.com For example, a series of pyrrole-2-carboxamides were designed and showed potent anti-TB activity with MIC values less than 0.016 μg/mL. nih.gov Another study reported a pyrrole derivative with an MIC of 1.6 μg/mL against M. tuberculosis, which was better than some standard drugs. mdpi.com

Antifungal Applications

Pyrrole and its derivatives have also been investigated for their antifungal properties. researchgate.netresearchgate.net They have shown activity against a range of fungal pathogens. scielo.org.mxresearchgate.net For instance, a study on new pyrrole derivatives reported that some compounds exhibited potent antifungal activity against Aspergillus niger and Candida albicans, with one compound being more active than the standard drug Clotrimazole. scielo.org.mx Another study focused on phenylpyrrole analogues based on the alkaloid lycogalic acid and found that several of these compounds displayed significant fungicidal activities against various phytopathogenic fungi, with some showing over 90% inhibition against Rhizoctonia cerealis. nih.govresearchgate.net Furthermore, 2-pyrrolidone-5-carboxylic acid, a derivative of glutamic acid, has been identified as an antifungal substance effective against Saprolegnia sp., a pathogenic fungus affecting fish. researchgate.net

Interactive Data Tables

Enzyme Inhibition Studies (e.g., HMG-CoA Reductase, Autotaxin)

While direct inhibitory studies of this compound on HMG-CoA reductase and autotaxin are not extensively documented in primary literature, the pyrrole core is a well-established pharmacophore in the design of potent inhibitors for these and other enzymes. Research has predominantly focused on creating derivatives of the pyrrole structure to achieve high affinity and selectivity for these therapeutic targets.

HMG-CoA Reductase: This enzyme is a critical rate-limiting step in cholesterol biosynthesis, making it a key target for lipid-lowering drugs known as statins. The pyrrole scaffold is a central feature in some synthetic statins. For instance, atorvastatin, a widely prescribed cholesterol-lowering drug, contains a complex substituted pyrrole ring. Research into novel pyrrole-based HMG-CoA reductase inhibitors aims to enhance properties like hepatoselectivity, which would concentrate the drug's effect in the liver—the primary site of cholesterol production—and reduce systemic side effects. nih.gov Studies have shown that modifying the substituents on the pyrrole ring is a key strategy to optimize the inhibitory activity and pharmacokinetic profile of these compounds. nih.gov

Autotaxin (ATX): This enzyme is primarily responsible for producing lysophosphatidic acid (LPA), a signaling lipid involved in numerous pathological processes, including inflammation, fibrosis, and cancer progression. nih.govmdpi.comnih.gov Consequently, inhibiting ATX is a promising therapeutic strategy. While the parent this compound is not a known ATX inhibitor, related heterocyclic structures, such as those containing pyrrolidinone (a saturated pyrrole ring), have been investigated as core structures for developing potent ATX inhibitors. researchgate.net The design of these inhibitors often involves creating molecules that can effectively bind to the active site or allosteric pockets of the ATX enzyme. researchgate.netsigmaaldrich.comresearchgate.net

Beyond these specific examples, the broader class of pyrrole derivatives has been investigated for the inhibition of various other enzymes. For example, some pyrrole-containing compounds have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are important targets for anti-inflammatory drugs. nih.gov

Pyrrole-Based Scaffolds in Drug Discovery and Medicinal Chemistry

The this compound framework is a versatile scaffold in medicinal chemistry. nih.gov Its dicarboxylic acid groups provide two convenient points for chemical modification, allowing chemists to systematically alter the molecule's size, shape, and electronic properties. This facilitates the exploration of chemical space to identify compounds with desired biological activities. The pyrrole ring system itself is a common feature in many biologically active natural products and pharmaceuticals, valued for its specific electronic and geometric properties that enable favorable interactions with biological targets. alliedacademies.orgrsc.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. The pyrrole scaffold is frequently used in such studies. By creating a library of related compounds with systematic variations, researchers can identify which modifications enhance potency, selectivity, or other desirable drug-like properties.

For example, in the development of pyrrole-based HMG-CoA reductase inhibitors, SAR studies have explored replacing lipophilic groups on the pyrrole ring with more polar functions to increase liver-specific uptake. nih.gov Similarly, SAR studies on pyrrole derivatives as cannabinoid receptor agonists have investigated how substitutions at different positions on the pyrrole nucleus affect binding affinity and receptor activation.

A summary of SAR findings for various pyrrole-based compounds is presented below:

| Target Class | Scaffold/Core | Key SAR Findings |

| HMG-CoA Reductase Inhibitors | Substituted Pyrroles | Replacement of lipophilic substituents with polar groups can increase hepatoselectivity. nih.gov |

| Antihyperglycemic Agents | Triphenyl Pyrroles | Unsubstituted phenyl rings at positions 4 and 5 are favorable for activity, while substitutions on these rings can reduce or eliminate activity. rsc.org |

| Dopamine D3 Receptor Antagonists | 2,5-disubstituted-1H-pyrroles | Modification of an ethyl sulfone substituent to a phenyl sulfonate or sulfonamide can enhance affinity and selectivity for the D3 receptor over the D2 receptor. alliedacademies.org |

Design of Novel Therapeutic Agents

The this compound scaffold and its derivatives are actively being used to design new therapeutic agents for a wide range of diseases. nih.gov The ability to readily modify the core structure allows for the creation of novel molecules tailored to interact with specific biological targets.

One notable example is in the field of antibacterials. The natural product this compound itself has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa. nih.govfrontiersin.org Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. By inhibiting this system, the compound can reduce the pathogenicity of the bacteria and act as an "antibiotic accelerant," enhancing the efficacy of conventional antibiotics like gentamycin and piperacillin. nih.govfrontiersin.org

Furthermore, synthetic pyrrole derivatives are being developed as potential treatments for tuberculosis, targeting essential mycobacterial enzymes. nih.gov Other research has focused on creating pyrrole-based compounds with anti-inflammatory, anticancer, and antiviral properties, highlighting the broad therapeutic potential of this chemical scaffold. alliedacademies.orgrsc.org

Computational Chemistry and Modeling Studies

Molecular Docking Analyses for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how a ligand, such as 1H-pyrrole-2,5-dicarboxylic acid, might interact with a biological receptor.

A recent study identified this compound (referred to as PT22) as a quorum sensing (QS) inhibitor in Pseudomonas aeruginosa. nih.govfrontiersin.org Molecular docking analysis was performed to understand its interaction with QS activator proteins. nih.govfrontiersin.org The strong interaction predicted by docking suggests that the compound binds to specific sites, potentially causing conformational changes in the receptor that disrupt its function. frontiersin.org

Similar docking studies have been performed on other pyrrole (B145914) derivatives to explore their potential as therapeutic agents. For example, derivatives of 1-methyl-1H-pyrrole-2,5-dione were docked against cyclooxygenase-2 (COX-2) and COX-1 isozymes to rationalize their potent and selective inhibitory activity. nih.gov The results provided theoretical support for the experimental data, showing stronger binding interactions with the target enzyme, COX-2. nih.gov In other research, pyrrole derivatives have been docked against targets like the ATP-binding pocket of human topoisomerase IIα and the colchicine (B1669291) site of tubulin, identifying key interactions that could lead to anticancer activity. benthamscience.comnih.gov

Molecular Docking Studies of Pyrrole Derivatives

Click to view interactive table

| Compound/Derivative | Biological Target | Key Finding/Interaction | Reference |

|---|---|---|---|

| This compound (PT22) | Quorum Sensing Activator Proteins (in P. aeruginosa) | Predicted to bind strongly to the receptor, disrupting its function and inhibiting virulence factor production. | nih.govfrontiersin.org |

| 1-Methyl-1H-pyrrole-2,5-dione derivatives | Cyclooxygenase-2 (COX-2) | Showed stronger binding interaction with COX-2 than COX-1, explaining its selective inhibitory activity. | nih.gov |

| N2, N4-bis(2-(4-substituted phenyl)-4-oxothiazolidin-3-yl)-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamide | FLT3's ATP pocket (for Acute Myeloid Leukemia) | Exhibited good binding energies with the receptor's active pocket, showing promise as anticancer agents. | researchgate.net |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives | Tubulin (colchicine site) and Aromatase | Predicted to inhibit tubulin via hydrophobic interactions and aromatase via heme chelation with the pyrrole ring. | nih.gov |

In Silico Approaches in Drug Design and Optimization

In silico methods, which encompass a range of computational tools including molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, are crucial in modern drug design. These approaches accelerate the discovery of new therapeutic agents by modeling their behavior before synthesis.